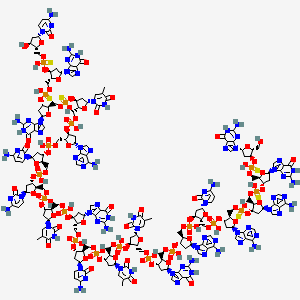
3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride is a chemical compound with the molecular formula C19H20ClN3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridazine core, substituted with phenyl groups at positions 4 and 6, and an N-(2-methoxyethyl) group, forming a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring is often synthesized through the condensation of hydrazine with a diketone or a similar precursor.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.
Introduction of the N-(2-methoxyethyl) Group: This step involves the alkylation of the pyridazine nitrogen with 2-methoxyethyl chloride under basic conditions.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring or the phenyl groups, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: Hydrogenated derivatives of the pyridazine ring or phenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
3-Pyridazinamine, 4,6-diphenyl-: Lacks the N-(2-methoxyethyl) group, which may affect its solubility and reactivity.
3-Pyridazinamine, 4,6-diphenyl-N-(ethyl)-, hydrochloride: Similar structure but with an ethyl group instead of a methoxyethyl group, potentially altering its biological activity.
3-Pyridazinamine, 4,6-diphenyl-N-(2-hydroxyethyl)-, hydrochloride: Contains a hydroxyethyl group, which may enhance its hydrogen bonding capabilities.
Uniqueness
The presence of the N-(2-methoxyethyl) group in 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride imparts unique properties, such as increased solubility in organic solvents and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.
属性
CAS 编号 |
86112-25-6 |
|---|---|
分子式 |
C19H20ClN3O |
分子量 |
341.8 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-4,6-diphenylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C19H19N3O.ClH/c1-23-13-12-20-19-17(15-8-4-2-5-9-15)14-18(21-22-19)16-10-6-3-7-11-16;/h2-11,14H,12-13H2,1H3,(H,20,22);1H |
InChI 键 |
OYCLKVOYVNTRCS-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





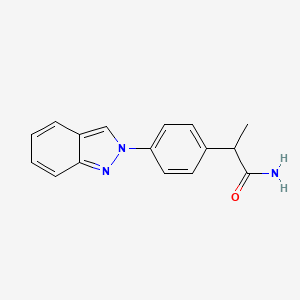

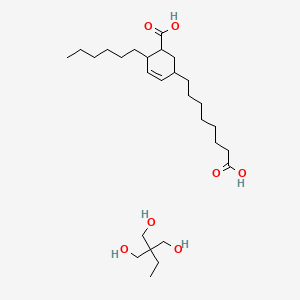
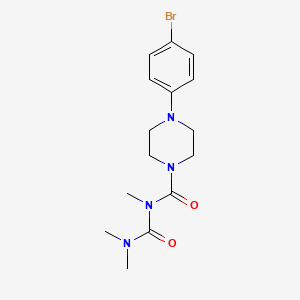
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)
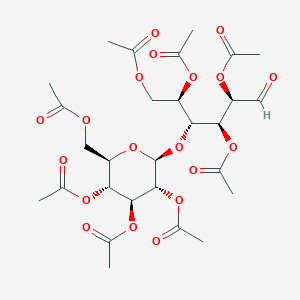
![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)


